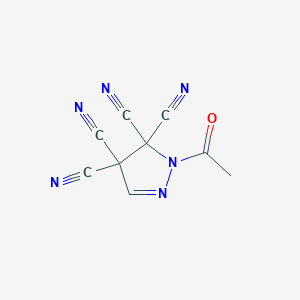
1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile is a chemical compound with a unique structure that includes a pyrazole ring substituted with an acetyl group and four cyano groups
Vorbereitungsmethoden
The synthesis of 1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile can be achieved through several routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine . Industrial production methods typically involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The acetyl and cyano groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile involves its interaction with molecular targets through its functional groups. The acetyl and cyano groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile can be compared with other pyrazole derivatives, such as:
1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester: This compound has similar structural features but includes a boronic acid group, making it useful in different types of reactions.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: This derivative has additional methyl groups, which can influence its reactivity and applications.
1-Acetyl-1H-indazole-6-boronic acid pinacol ester:
Eigenschaften
CAS-Nummer |
105020-47-1 |
|---|---|
Molekularformel |
C9H4N6O |
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
2-acetylpyrazole-3,3,4,4-tetracarbonitrile |
InChI |
InChI=1S/C9H4N6O/c1-7(16)15-9(4-12,5-13)8(2-10,3-11)6-14-15/h6H,1H3 |
InChI-Schlüssel |
HIAUCXMAFUSLGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(C(C=N1)(C#N)C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


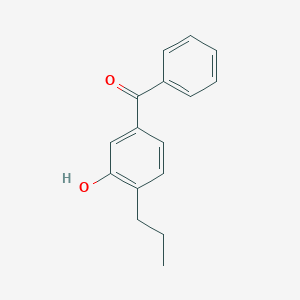

![Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-](/img/structure/B14344191.png)
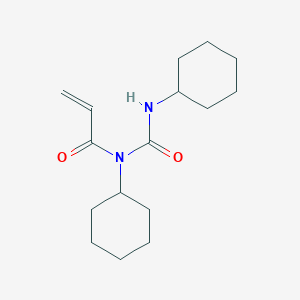
![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)
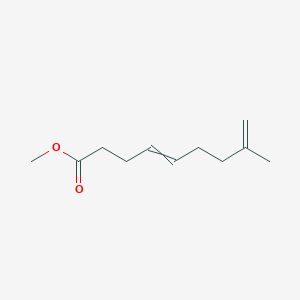
![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)

![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
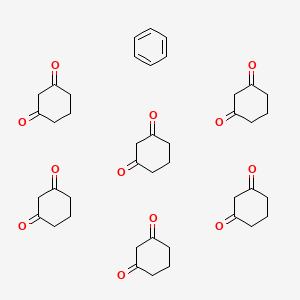

![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
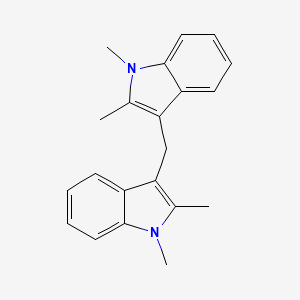
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
